molecular formula C12H19NOS B2838023 4-Tert-butylcyclohexane-1-carbonyl isothiocyanate CAS No. 1342994-82-4

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate

Cat. No.: B2838023
CAS No.: 1342994-82-4
M. Wt: 225.35
InChI Key: CEWCRUHEUSMBGF-UHFFFAOYSA-N
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Description

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate is a chemical compound with diverse applications in scientific research. Its unique properties make it valuable in various fields, including pharmaceuticals, organic synthesis, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexane-1-carbonyl isothiocyanate typically involves the reaction of 4-tert-butylcyclohexanone with a suitable isothiocyanate reagent. The reaction conditions often include the use of a base to facilitate the formation of the isothiocyanate group. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.

    Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Thioureas and other substituted products.

Scientific Research Applications

4-Tert-butylcyclohexane-1-carbonyl isothiocyanate is used in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is used in biochemical assays and as a reagent for labeling proteins and other biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Tert-butylcyclohexane-1-carbonyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules or other chemical entities. This reactivity is utilized in various applications, including protein labeling and the synthesis of thiourea derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylcyclohexanone: A precursor in the synthesis of 4-Tert-butylcyclohexane-1-carbonyl isothiocyanate.

    Cyclohexane-1-carbonyl isothiocyanate: A similar compound without the tert-butyl group.

    4-Tert-butylphenyl isothiocyanate: A structurally related compound with a phenyl ring instead of a cyclohexane ring.

Uniqueness

This compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.

Properties

IUPAC Name

4-tert-butylcyclohexane-1-carbonyl isothiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWCRUHEUSMBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342994-82-4
Record name 4-(tert-butyl)cyclohexanecarbonyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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